molecular formula C9H7ClF2N2 B8151943 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8151943
M. Wt: 216.61 g/mol
InChI Key: ZJIMDBRPMSKMLO-UHFFFAOYSA-N
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Description

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the late-stage difluoromethylation, which introduces the difluoroethyl group into the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-chloro-1-(2,2-difluoroethyl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N2/c10-8-3-6-1-2-14(5-9(11)12)7(6)4-13-8/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIMDBRPMSKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CN=C(C=C21)Cl)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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